One of the most established research applications of MoS2 is in lubrication. The weak interactions between its layered structure allow the sheets to slide easily over each other, minimizing friction. This property makes MoS2 a valuable lubricant in various industrial applications, including Wikipedia, Molybdenum disulfide: :
Research is ongoing to develop MoS2-based composite coatings for high-temperature applications, combining its lubricating properties with the high-temperature tolerance of materials like titanium nitride International Journal of Current Research in Technology (IJCRT), REVIEW ON SYNTHESIS AND APPLICATIONS OF MOLYBDENUM DISULFIDE (MOS2) NANO MATERIAL: .
MoS2 exhibits excellent catalytic properties, making it a valuable research material for various chemical reactions. A particularly promising area is hydrogen evolution reaction (HER), a crucial step in hydrogen production through water electrolysis. Research suggests MoS2 nanoparticles can efficiently catalyze HER, potentially leading to clean and sustainable hydrogen fuel production .
The unique electronic and optical properties of MoS2, particularly its ability to transition from an indirect to a direct bandgap at the nanoscale, make it a captivating material for research in next-generation electronics and optoelectronics Ossila, Molybdenum Disulfide, MoS2: Theory, Structure & Applications: .
Molybdenum disulfide, with the chemical formula MoS₂, is a transition metal dichalcogenide notable for its unique layered structure, resembling that of graphite. This compound consists of sheets of molybdenum atoms sandwiched between layers of sulfur atoms, which allows for easy cleavage along the layers. Molybdenum disulfide is characterized by its gray-black color and exhibits a range of physical properties, including high thermal conductivity and chemical stability under various conditions. It is also a semiconductor with potential applications in electronics and catalysis due to its tunable band gap, which can vary depending on the number of layers .
Molybdenum disulfide has been investigated for its biological activity, particularly in relation to its potential as an antimicrobial agent. Some studies suggest that it may exhibit inhibitory effects against certain bacteria and fungi, although more research is needed to fully understand its biological interactions and mechanisms of action .
Several methods exist for synthesizing molybdenum disulfide:
Studies on the interactions of molybdenum disulfide with various substances reveal its complex behavior under different environmental conditions:
Molybdenum disulfide shares similarities with other transition metal dichalcogenides but has distinct characteristics that set it apart:
Compound | Formula | Unique Features |
---|---|---|
Molybdenum Disulfide | MoS₂ | Excellent lubricant; semiconductor properties |
Tungsten Disulfide | WS₂ | Higher thermal stability; used in electronic devices |
Titanium Disulfide | TiS₂ | Exhibits superconductivity at low temperatures |
Zirconium Disulfide | ZrS₂ | More chemically reactive; used in catalysis |
Molybdenum disulfide's unique layered structure provides exceptional mechanical properties and stability, distinguishing it from other similar compounds . Its versatility in applications ranging from lubrication to catalysis further enhances its significance in materials science and engineering.
The electronic band structure of molybdenum disulfide exhibits fundamental differences depending on the number of layers, representing one of the most significant characteristics of this transition metal dichalcogenide. Density functional theory calculations consistently demonstrate that bulk molybdenum disulfide possesses an indirect bandgap, with the valence band maximum located at the Gamma point and the conduction band minimum positioned between the K and Gamma points [1] [2]. The calculated bandgap values range from 0.89 eV using standard density functional theory to 1.24 eV when employing hybrid functionals such as HSE06, which more accurately reproduce experimental observations [1].
The band structure reveals distinct energy regions characterized by specific orbital contributions. The electronic bands can be categorized into four primary groups: deep valence bands located between negative twelve and negative fifteen electron volts primarily composed of sulfur 3s orbitals, upper valence bands extending from zero to negative five electron volts formed by strong hybridization between molybdenum 4d and sulfur 3p orbitals, conduction bands dominated by molybdenum 4d states with significant sulfur 3p character, and higher energy conduction bands above 4.2 eV composed predominantly of sulfur 3d states [3].
The transition from bulk to monolayer molybdenum disulfide results in a fundamental transformation of the band structure. Monolayer molybdenum disulfide exhibits a direct bandgap at the K point of approximately 1.89 eV, as confirmed by photoluminescence measurements [4]. This direct-to-indirect bandgap transition occurs due to quantum confinement effects and the elimination of interlayer coupling that dominates the electronic structure in bulk materials [5].
The most remarkable electronic property of molybdenum disulfide is the layer-dependent bandgap transition from indirect in bulk to direct in monolayer form. This transition represents a fundamental shift in the material's optoelectronic properties and has been extensively studied both theoretically and experimentally [6] [7]. Bulk molybdenum disulfide displays an indirect bandgap of 1.29 eV, with the valence band maximum at the Gamma point and conduction band minimum at the Lambda point [8]. However, when reduced to a single layer, the material transforms into a direct bandgap semiconductor with a gap of 1.89 eV at the K point [4].
The physical mechanism underlying this transition involves the weakening of interlayer van der Waals interactions and subsequent changes in orbital hybridization. In bulk molybdenum disulfide, the coupling between sulfur 3p orbitals of adjacent layers shifts the valence band maximum away from the K point, creating an indirect bandgap [5]. When isolated as a monolayer, this interlayer coupling is eliminated, allowing the K point to become both the valence band maximum and conduction band minimum [6].
Intermediate layer numbers exhibit transitional behavior between these extremes. Bilayer molybdenum disulfide retains an indirect bandgap but with reduced magnitude compared to bulk material, while trilayer and few-layer structures show progressive evolution toward the bulk electronic structure [7]. This layer-dependent behavior has been confirmed through photoluminescence spectroscopy, where the intensity and energy of direct optical transitions systematically vary with layer number [9].
Quantum confinement plays a crucial role in determining the electronic properties of molybdenum disulfide nanostructures. Vertical quantum confinement occurs when the material thickness approaches the characteristic length scale of electronic wave functions, typically observed in monolayer and few-layer structures [10]. Recent angle-resolved photoemission spectroscopy studies have revealed quantum well states in bulk molybdenum disulfide, demonstrating that confinement effects can persist even in thick materials under specific conditions [10].
Lateral quantum confinement becomes significant in molybdenum disulfide quantum dots, where both in-plane and out-of-plane dimensions are reduced to nanometer scales. Studies of quantum dots ranging from 2 to 9 nanometers demonstrate clear evidence of size-dependent electronic properties [11] [12]. The bandgap exhibits blue-shifting with decreasing size, following semi-empirical effective mass approximation models that predict quantum confinement effects [11].
The quantum confinement effects manifest in various measurable properties. Photoluminescence from molybdenum disulfide quantum dots shows excitation-dependent emission with peak positions correlating strongly with size distribution [11]. The consistency between absorption band edges, photoluminescence peak positions, and calculated size-dependent bandgaps provides compelling evidence for quantum confinement as the dominant mechanism governing electronic properties in these nanostructures [12].
The projected density of states analysis provides detailed insights into the orbital-specific contributions to the electronic structure of molybdenum disulfide. Calculations reveal that the valence and conduction band edges are dominated by hybrid molybdenum-sulfur states, with specific orbital contributions varying across different energy ranges [13] [14]. The valence band maximum consists primarily of molybdenum 4d orbitals with significant sulfur 3p character, while the conduction band minimum exhibits similar hybridization patterns but with different orbital symmetries [15].
Near the Fermi level, the conduction band edge shows crystal field splitting characteristic of the trigonal prismatic coordination environment around molybdenum atoms. This splitting results in three distinct envelopes: the lowest energy A1' state comprising molybdenum 4dz² orbitals hybridized with sulfur 3p states, intermediate energy E' states formed by molybdenum 4dxy and 4dx²-y² orbitals with sulfur 3p character, and higher energy E'' states consisting of molybdenum 4dxz and 4dyz orbitals hybridized with sulfur 3p states [13] [14].
The projected density of states exhibits notable differences between bulk and monolayer structures. Monolayer molybdenum disulfide shows more pronounced edges in the density of states characteristic of two-dimensional systems, while bulk material displays broader, more continuous features [15]. The molybdenum-dominated character of states at the K point explains the relative insensitivity of the direct K-to-K bandgap to layer number variations [15].
Molybdenum disulfide in its thermodynamically stable 2H phase exhibits intrinsic semiconducting behavior with an n-type character commonly observed in experimental samples. The semiconducting properties are characterized by temperature-dependent conductivity that follows activated transport mechanisms at moderate to high temperatures [16] [17]. Field-effect transistor measurements demonstrate excellent switching characteristics with on-off ratios exceeding 10⁸ and effective mobilities ranging from 0.5 to 180 cm²/V·s depending on preparation conditions and measurement environments [18] [16].
The bandgap of molybdenum disulfide shows strong environmental dependence, particularly in monolayer form where dielectric screening significantly affects the electronic structure. Theoretical calculations predict bandgap modulation from 2.8 eV in freestanding monolayers to approximately 1.9 eV when embedded in high dielectric constant environments [19]. This environmental sensitivity arises from the strong unscreened Coulomb interactions in two-dimensional systems and has important implications for device applications [19].
Temperature-dependent studies reveal complex transport behavior that varies with carrier density. At high carrier densities above 10¹³ cm⁻², the material exhibits metallic behavior with mobility limited by phonon scattering [20] [21]. However, at lower carrier densities, semiconducting behavior dominates with activated transport mechanisms and eventual transition to insulating behavior at very low densities [22] [23].
Electronic transport in molybdenum disulfide involves multiple mechanisms that depend critically on carrier density, temperature, and structural quality. At high carrier densities exceeding 10¹³ cm⁻², transport occurs through extended states in the conduction band, exhibiting metallic behavior with decreasing conductivity upon heating due to enhanced phonon scattering [20]. This regime represents the intrinsic transport properties of molybdenum disulfide and enables observation of fundamental mobility limits [21].
At intermediate carrier densities, transport becomes dominated by charged impurity scattering and interfacial effects. The presence of sulfur vacancies introduces localized donor states within the bandgap, significantly affecting transport properties [17] [24]. These defect states act as scattering centers at high temperatures while providing hopping pathways at lower temperatures [17].
Low carrier density transport exhibits activated behavior transitioning from nearest-neighbor hopping at high temperatures to variable-range hopping at low temperatures. The temperature dependence follows Mott's formalism with conductivity proportional to exp(-T₀/T)¹/³ in the variable-range hopping regime [17] [24]. This behavior indicates the presence of localized states near the Fermi level, primarily attributed to sulfur vacancy defects that create a band of localized states approximately 0.1-0.3 eV below the conduction band edge [17].
Thickness-dependent transport studies reveal optimal mobility in five to ten layer structures, with maximum values around 70 cm²/V·s at room temperature and 110 cm²/V·s at 77 K [23]. This non-monotonic thickness dependence reflects the competition between reduced Coulomb scattering in thicker samples and increased interlayer scattering effects [23].
Molybdenum disulfide can exist in multiple structural phases with dramatically different electronic properties. The thermodynamically stable 2H phase exhibits semiconducting behavior, while metastable 1T and 1T' phases display metallic and semi-metallic characteristics respectively [25] [26]. The 1T phase, featuring octahedral coordination of molybdenum atoms, shows metallic conductivity approximately 10⁷ times higher than the semiconducting 2H phase [26].
The 1T' phase represents a distorted variant of the 1T structure that forms through charge density wave ordering. This phase exhibits semi-metallic behavior with conductivity intermediate between the semiconducting 2H and metallic 1T phases [25]. First-principles calculations indicate that the 1T' phase becomes energetically favorable under electron doping conditions, with the stability controlled by charge density wave formation [27].
Phase transitions between these polymorphs can be induced through various methods including chemical lithiation, alkali metal intercalation, and mechanical stress [28] [29]. Copper adsorption has been identified as particularly effective for inducing 2H-to-1T' transitions due to charge transfer and reduction of the energy barrier between phases [29]. The resulting mixed-phase materials exhibit unusual transport properties, including variable-range hopping behavior where electrons hop between metallic 1T domains separated by semiconducting 2H regions [28].
Pressure-induced phase transitions have been observed experimentally, with semiconducting-to-metallic transitions occurring at approximately 19 GPa [30] [31]. These transitions involve structural lattice distortions followed by electronic transitions, as confirmed by comprehensive studies combining electrical, vibrational, optical, and structural characterization techniques [31].
The coexistence of multiple phases enables engineering of electronic properties through controlled phase distribution. Local 1T domains embedded within 2H matrices can serve as conductive pathways, significantly enhancing overall conductivity while maintaining semiconducting channel behavior [32]. This approach has enabled fabrication of molybdenum disulfide field-effect transistors with electron mobilities approaching 237 cm²/V·s through strategic incorporation of 1T phase regions [32].
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